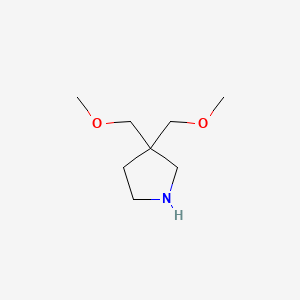

3,3-Bis(methoxymethyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3,3-bis(methoxymethyl)pyrrolidine |

InChI |

InChI=1S/C8H17NO2/c1-10-6-8(7-11-2)3-4-9-5-8/h9H,3-7H2,1-2H3 |

InChI Key |

RULROEQQLWZYIF-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CCNC1)COC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Bis Methoxymethyl Pyrrolidine and Its Precursors

Retrosynthetic Analysis and Strategic Precursor Design for 3,3-Bis(methoxymethyl)pyrrolidine

A retrosynthetic analysis of this compound reveals that a key disconnection can be made at the C2-C3 and C4-C5 bonds of the pyrrolidine (B122466) ring, pointing towards a [3+2] cycloaddition reaction as a powerful synthetic strategy. This approach involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered ring in a single, often highly controlled, step. wikipedia.orgwikipedia.org

Consideration of Azomethine Ylide Precursors

Azomethine ylides are highly valuable 1,3-dipoles for the synthesis of pyrrolidines. wikipedia.org These intermediates, which feature a nitrogen-based dipole, can be generated from various precursors and react readily with alkenes to form the desired pyrrolidine ring. wikipedia.orgacs.org The design of the azomethine ylide precursor is critical as it dictates the substitution pattern and stereochemistry of the final product. For the synthesis of a 3,3-disubstituted pyrrolidine like the target compound, the dipolarophile would need to be appropriately substituted.

Role of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in Pyrrolidine Synthesis

A particularly useful precursor for generating non-stabilized azomethine ylides is N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. chemicalbook.comfishersci.comnih.gov This compound, upon treatment with a catalytic amount of acid, generates an N-benzyl azomethine ylide in situ. chemicalbook.comnih.gov The trimethylsilylmethyl group facilitates the formation of the ylide, and the methoxymethyl group is also involved in the process. This precursor is advantageous as it allows for the synthesis of N-benzyl substituted pyrrolidines through a [3+2] cycloaddition with various α,β-unsaturated esters. chemicalbook.comfishersci.com The resulting N-benzyl group can often be removed in a subsequent step if an N-unsubstituted pyrrolidine is desired.

Cycloaddition-Based Synthetic Routes

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a cornerstone for the synthesis of five-membered heterocyclic rings like pyrrolidines. wikipedia.org These reactions are known for their efficiency and ability to control stereochemistry, making them highly attractive for the synthesis of complex molecules. rsc.orgrsc.org

1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Ring Formation

The [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile is a powerful and atom-economical method for constructing the pyrrolidine ring, capable of creating up to four new stereocenters in a single step. acs.orgnih.gov This reaction has been extensively utilized in the synthesis of a diverse range of pyrrolidine derivatives. wikipedia.orgwikipedia.org

Azomethine ylides can be broadly categorized as stabilized or non-stabilized, depending on the substituents attached to the carbon atoms of the dipole.

Stabilized azomethine ylides typically contain an electron-withdrawing group (e.g., an ester) on one of the carbon atoms, which delocalizes the negative charge and increases the stability of the ylide. acs.orgunife.itnih.gov These ylides are often generated from α-amino esters. rsc.org

Non-stabilized azomethine ylides lack such stabilizing groups and are generally more reactive. nih.govchemrxiv.orgmdpi.com Precursors like N-(trimethylsilyl)methyl amides can be used to generate unstabilized azomethine ylides. acs.orgunife.it The choice between a stabilized and non-stabilized ylide influences the reactivity and the types of dipolarophiles that can be effectively used in the cycloaddition. acs.orgunife.itnih.gov

The table below summarizes the characteristics of stabilized and non-stabilized azomethine ylides:

| Ylide Type | Characteristics | Common Precursors |

| Stabilized | Contains an electron-withdrawing group, increased stability. | α-amino esters |

| Non-stabilized | Lacks electron-withdrawing groups, higher reactivity. | N-(trimethylsilyl)methyl amides, decarboxylation of secondary α-amino acids. mdpi.com |

The choice of the dipolarophile is crucial as it significantly influences the regioselectivity and stereoselectivity of the 1,3-dipolar cycloaddition reaction.

Regioselectivity : The orientation of the dipole and dipolarophile during the cycloaddition determines the substitution pattern of the resulting pyrrolidine ring. This is governed by a combination of electronic and steric factors. nih.gov Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome by considering the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. Generally, the reaction proceeds through a transition state where the larger orbital coefficients of the interacting termini overlap.

Stereoselectivity : The stereochemical outcome of the cycloaddition is also highly dependent on the dipolarophile. rsc.org For instance, the use of cis- or trans-disubstituted alkenes as dipolarophiles typically leads to the formation of the corresponding cis- or trans-3,4-disubstituted pyrrolidines, respectively, in a concerted fashion. The endo/exo selectivity, which dictates the relative orientation of the substituents on the newly formed ring, is also a critical aspect. The diastereoselectivity can be influenced by the structure of the dipolarophile, with different dipolarophiles sometimes leading to different major diastereomers. unife.itresearchgate.net

The following table illustrates the impact of the dipolarophile on the selectivity of the reaction:

| Dipolarophile Feature | Influence on Selectivity |

| Electronic Properties | Affects the HOMO-LUMO energy gap and thus the reactivity and regioselectivity. acs.org |

| Steric Hindrance | Influences the approach of the dipole, impacting both regio- and stereoselectivity. nih.gov |

| Geometry (cis/trans) | Dictates the relative stereochemistry of the substituents at the 3 and 4 positions of the pyrrolidine ring. |

| Chiral Auxiliaries | Can be attached to the dipolarophile to induce high levels of diastereoselectivity in the cycloaddition. |

Asymmetric Cycloaddition Strategies

Asymmetric [3+2] cycloaddition reactions involving azomethine ylides are a powerful tool for the enantioselective synthesis of highly substituted pyrrolidines. rsc.orgrsc.org These reactions allow for the creation of multiple stereocenters in a single, atom-economical step. rsc.org

In the context of this compound, a hypothetical asymmetric [3+2] cycloaddition could involve the reaction of an azomethine ylide with a dipolarophile such as 1,1-bis(methoxymethyl)ethene. The success of such a reaction would depend on the electronic nature and steric hindrance of the dipolarophile. While specific examples for this exact dipolarophile are not prevalent in the literature, the general principles of asymmetric 1,3-dipolar cycloadditions provide a strong foundation for developing such a route. The use of chiral ligands or catalysts is crucial for controlling the stereochemistry of the newly formed stereocenters. rsc.org

Recent advancements have focused on expanding the scope of dipolarophiles and developing more efficient and selective catalytic systems. These include the use of metal catalysts and organocatalysts to control both the diastereo- and enantioselectivity of the cycloaddition.

Catalytic Synthesis Approaches

Catalytic methods offer efficient and selective routes to pyrrolidine scaffolds, often under mild reaction conditions. Both transition-metal catalysis and organocatalysis have been extensively explored for the synthesis of substituted pyrrolidines.

Transition-Metal-Catalyzed Pyrrolidine Synthesis

Transition metals, particularly palladium and iridium, have been instrumental in the development of novel methods for pyrrolidine synthesis.

Palladium-catalyzed reactions, such as the arylation of pyrrolidines, have been developed to introduce substituents at various positions of the ring. For instance, the palladium-catalyzed C(sp³)–H arylation of pyrrolidines with a C(3) directing group allows for the selective synthesis of cis-3,4-disubstituted pyrrolidines. acs.org While this method focuses on C-H activation at the C4 position, it demonstrates the potential of palladium catalysis in functionalizing pre-existing pyrrolidine rings. Adapting such a strategy to introduce substituents at the C3 position would require a different directing group strategy.

Iridium catalysts have been effectively used for the reductive generation of azomethine ylides from amides and subsequent in-situ [3+2] cycloaddition reactions. This method provides access to a wide range of substituted pyrrolidines. The development of chiral iridium catalysts could enable the asymmetric synthesis of 3,3-disubstituted pyrrolidines through this pathway.

Organocatalytic Methodologies for Pyrrolidine Scaffolds

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of pyrrolidines, avoiding the use of often toxic and expensive metal catalysts. researchgate.netnih.gov These methods frequently employ chiral amines or acids to catalyze reactions with high stereocontrol.

Organocatalytic conjugate additions to α,β-unsaturated compounds are a common strategy for constructing substituted pyrrolidine precursors. For instance, the organocatalytic conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal (B89532) has been used to generate highly functionalized nitroaldehydes, which can then be cyclized to form enantioenriched pyrrolidines. researchgate.net This approach could potentially be adapted for the synthesis of this compound by using a suitable Michael acceptor bearing the gem-dimethoxymethyl group.

Furthermore, organocatalytic cascade reactions have been developed for the synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position. researchgate.net These reactions often involve the use of bifunctional catalysts to control the formation of multiple C-C and C-N bonds in a single pot.

Ring-Closing Methodologies

Ring-closing metathesis (RCM) is a powerful and versatile method for the synthesis of cyclic compounds, including pyrrolidines. google.com This reaction involves the intramolecular cyclization of a diene in the presence of a ruthenium catalyst.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for constructing cyclic systems, including the pyrrolidine ring. rsc.org This approach involves forming the ring from a linear precursor that already contains all the necessary atoms. The formation of the pyrrolidine skeleton occurs through the cyclization of acyclic compounds. nih.gov

Various methods can induce cyclization, including:

Nucleophilic Substitution: A common approach involves an intramolecular SN2 reaction where a nitrogen nucleophile attacks an electrophilic carbon center (e.g., a carbon bearing a leaving group like a halide or a tosylate) in the same molecule to form the five-membered ring.

Reductive Amination: An acyclic precursor containing both an amine and a carbonyl group (or a group that can be reduced to an amine) can undergo intramolecular reductive amination to yield the pyrrolidine.

C-H Amination: Transition-metal-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct and efficient route to pyrrolidines under mild conditions. organic-chemistry.org For instance, copper- and rhodium-catalyzed reactions have been developed for this purpose, offering high regio- and chemoselectivity. organic-chemistry.org

For the synthesis of this compound, a suitable acyclic precursor would be required. An example is an N-protected 2,2-bis(methoxymethyl)-4-aminobutanol derivative. Activation of the terminal hydroxyl group (e.g., conversion to a mesylate or tosylate) would facilitate intramolecular nucleophilic attack by the nitrogen atom to close the ring.

Table 1: Overview of Intramolecular Cyclization Strategies

| Cyclization Method | Precursor Type | Key Transformation | Catalyst/Reagent Example | Reference |

|---|---|---|---|---|

| Nucleophilic Displacement | Amino-halide or Amino-alcohol | Intramolecular SN2 | Base (e.g., K₂CO₃, NaH) | mdpi.com |

| Reductive Amination | Amino-ketone/aldehyde | Imine/enamine formation and reduction | Reducing agent (e.g., NaBH₃CN, H₂/Pd) | mdpi.com |

| C-H Amination | Alkyl amine with a δ C-H bond | C-H bond activation and C-N bond formation | Copper or Rhodium complexes | organic-chemistry.org |

The reaction of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can lead to aroyl-substituted pyrrolidine derivatives when heated in DMSO, likely through the addition of water under metal-free conditions. rsc.org Further investigations into cyclization reactions of alkyne derivatives have shown that various products can be formed depending on the substituents and reaction conditions. rsc.org

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic compounds, including nitrogen heterocycles. orgsyn.org The reaction utilizes ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, to form a new double bond within a molecule by joining two existing alkene functionalities. orgsyn.orgdrughunter.com

To synthesize a precursor to this compound, a diene substrate is required. A suitable starting material would be an N-protected diallylamine (B93489) derivative, specifically N-protected 3,3-bis(methoxymethyl)-1,5-hexadien-3-amine. The RCM reaction would cyclize this diene to form an N-protected 3,3-bis(methoxymethyl)-3-pyrroline. Subsequent hydrogenation of the double bond would yield the target saturated pyrrolidine ring. researchgate.net

The efficiency of RCM can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. orgsyn.org In some cases, acid mediation is necessary to promote the cyclization and can influence the stereochemical outcome of the resulting double bond. nih.gov For instance, the synthesis of clinical agents like SB1317 and SB1518 employed RCM, which proceeded only in the presence of an acid like TFA or HCl, respectively, to furnish predominantly trans isomers. nih.gov

Table 2: Key Parameters in RCM for Pyrroline Synthesis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Catalyst | Ruthenium-based complexes are most common. | Grubbs' 1st, 2nd, 3rd Gen; Hoveyda-Grubbs catalysts | orgsyn.orgdrughunter.com |

| Substrate | An acyclic diene, typically with terminal alkenes. | N-Boc-diallylamine | orgsyn.org |

| Solvent | Non-coordinating solvents are preferred. | Dichloromethane (CH₂Cl₂), Toluene | orgsyn.org |

| Additives | Acids or other agents can suppress side reactions or promote cyclization. | Trifluoroacetic acid (TFA), Benzoquinones | orgsyn.orgnih.gov |

This RCM approach offers a convergent and flexible route, allowing for the introduction of the key geminal dialkoxymethyl moiety before the ring-forming step. rsc.org

Advanced Multi-Component Reaction Sequences in Pyrrolidine Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. tandfonline.comnih.govmdpi.com This strategy offers significant advantages in terms of step- and atom-economy, making it a powerful tool for generating molecular diversity. tandfonline.commdpi.com

A prominent MCR for pyrrolidine synthesis is the [3+2] dipolar cycloaddition involving azomethine ylides. tandfonline.comacs.org An azomethine ylide, which acts as a three-atom component, can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the opening of an aziridine (B145994) ring. acs.org This dipole then reacts with a two-atom component (a dipolarophile), typically an electron-deficient alkene, to construct the pyrrolidine ring. nih.gov

To apply this to the synthesis of this compound, a specifically designed dipolarophile would be necessary. For example, a 2,2-bis(methoxymethyl)acrylate ester could serve as the dipolarophile. Its reaction with an azomethine ylide generated from sarcosine (B1681465) and formaldehyde (B43269) would theoretically lead to a pyrrolidine ring bearing the desired 3,3-bis(methoxymethyl) substitution pattern, along with other substituents at the 1, 2, and 4 positions that could be modified or removed in subsequent steps.

The synthesis of complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons has been achieved using a multi-component 1,3-dipolar cycloaddition where the order of addition of the primary amine, maleimide, and aldehyde is crucial for high yields. ua.es Similarly, three-component reactions between aldehydes, amines, and cyclopropane (B1198618) dicarboxylates have been used to synthesize pyrrolidine derivatives. tandfonline.com

Table 3: Examples of Multi-Component Reactions for Pyrrolidine Synthesis

| MCR Type | Components | Resulting Scaffold | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Aldehyde + α-Amino Acid + Alkene | Polysubstituted Pyrrolidine | tandfonline.comnih.gov |

| Passerini Reaction | Isocyanide + Aldehyde/Ketone + Carboxylic Acid | α-Acyloxyamide (can be a precursor) | nih.gov |

| Ugi Reaction | Isocyanide + Aldehyde/Ketone + Amine + Carboxylic Acid | α-Acylamino Amide (can be a precursor) | researchgate.net |

| Domino Process | α-Amino Acid + Ketone + Activated Alkene | Sterically Shielded Pyrrolidine | nih.gov |

These MCRs provide a rapid and convergent pathway to highly functionalized pyrrolidines, which can be designed to serve as precursors to the target compound. nih.gov

Diastereoselective and Enantioselective Synthesis Strategies

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for preparing chiral derivatives or for controlling the stereochemistry of complex precursors. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, which is vital in medicinal chemistry.

Diastereoselective Synthesis: Diastereoselectivity is often achieved by using a substrate with a pre-existing chiral center that directs the approach of reagents, or by using chiral reagents. For instance, a one-pot, four-step protocol has been developed for the highly diastereoselective synthesis of N-protected pyrrolidines. nih.gov This involves the diastereoselective addition of a silyl-substituted organolithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization. nih.gov Similarly, a diastereoselective pyrrolidine synthesis using a homo [3+2] dipolar cycloaddition between a nitrone and a cyclopropane has been reported. nih.gov

Enantioselective Synthesis: Enantioselective methods use a chiral catalyst or auxiliary to create a new stereocenter with a preference for one enantiomer.

Organocatalysis: Chiral secondary amines derived from proline are powerful organocatalysts for a variety of asymmetric transformations. mdpi.com For example, the asymmetric Michael addition of ketones to nitroolefins, catalyzed by a chiral pyrrolidine derivative, can produce γ-nitro ketones with high diastereo- and enantioselectivity. These adducts can then be reductively cyclized to form highly substituted chiral pyrrolidines. nih.gov

Metal Catalysis: Chiral metal complexes are widely used to catalyze enantioselective reactions. The palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, using novel phosphoramidite (B1245037) ligands, yields chiral pyrrolidines with excellent enantioselectivity. organic-chemistry.org Similarly, metal-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides provide a general route to diversely functionalized homochiral pyrrolidines. nih.gov

Should a chiral analogue of this compound be desired (e.g., with a substituent at C2 or C4), these enantioselective strategies would be directly applicable. For example, an asymmetric [3+2] cycloaddition between an achiral azomethine ylide and a prochiral 2,2-bis(methoxymethyl)acrylate, mediated by a chiral metal catalyst, could establish a new stereocenter at the C4 position with high enantiomeric excess.

Table 4: Selected Asymmetric Strategies for Pyrrolidine Synthesis

| Strategy | Method | Catalyst/Auxiliary | Key Feature | Reference |

|---|---|---|---|---|

| Organocatalysis | Asymmetric Michael Addition / Cyclization | Chiral Proline Derivatives | Creates multiple contiguous stereocenters. | mdpi.comnih.gov |

| Metal Catalysis | Asymmetric [3+2] Cycloaddition | Chiral Pd-Phosphoramidite Complex | High enantioselectivity for cycloaddition with imines. | organic-chemistry.org |

| Metal Catalysis | Asymmetric [3+2] Cycloaddition | Chiral Ag(I) or Cu(I) Complexes | Access to diversely functionalized homochiral pyrrolidines. | nih.gov |

| Substrate Control | Addition to Chiral Sulfinimine | N-sulfinyl group | High diastereoselectivity in addition reactions. | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 3,3 Bis Methoxymethyl Pyrrolidine

Nucleophilic and Electrophilic Activation of the Pyrrolidine (B122466) Core

No studies detailing the nucleophilic or electrophilic activation of the 3,3-Bis(methoxymethyl)pyrrolidine core have been found. General methods for C-H functionalization of pyrrolidines exist, often requiring directing groups to achieve regioselectivity. acs.orgnih.gov However, without experimental data, it is impossible to determine how the sterically demanding and electron-donating geminal methoxymethyl groups at the C3 position would influence the reactivity of the adjacent C2 and C4 positions.

Transformations Involving the Pyrrolidine Nitrogen

The pyrrolidine nitrogen in this compound is a secondary amine and is expected to undergo typical reactions such as N-alkylation, N-acylation, and formation of metal complexes. However, no literature specifically documents these transformations for this compound. The steric hindrance imposed by the two methoxymethyl groups at the adjacent C3 carbon could significantly impact the accessibility and reactivity of the nitrogen atom, but the extent of this effect remains unstudied.

Elucidation of Reaction Mechanisms in Pyrrolidine Formation and Functionalization

Transition State CharacterizationThe formation of substituted pyrrolidine rings is often achieved via 1,3-dipolar cycloaddition reactions between an azomethine ylide and a dipolarophile.acs.orgnih.govzenodo.orgpsu.edufrontiersin.orgIt is plausible that this compound could be synthesized through such a pathway, using an appropriately substituted alkene. Mechanistic studies of these reactions often involve computational characterization of the transition states to explain and predict stereochemical outcomes.acs.orgzenodo.orgThese calculations help determine whether the reaction proceeds through an endo or exo transition state, which dictates the final stereochemistry of the product.zenodo.org

However, no specific theoretical or experimental studies characterizing the transition states for either the formation or the subsequent functionalization of this compound have been published. Therefore, any discussion would be a generalized account of the 1,3-dipolar cycloaddition mechanism rather than a specific analysis of the title compound.

Concerted vs. Stepwise Pathway Analysis

The formation and reaction of the pyrrolidine ring can proceed through various mechanistic routes, broadly categorized as either concerted or stepwise pathways. The specific pathway is often dictated by the reactants, catalysts, and reaction conditions. While direct mechanistic studies on this compound are not extensively documented, insights can be drawn from related pyrrolidine syntheses and transformations.

In the context of forming the pyrrolidine ring itself, such as through cycloaddition reactions, the distinction between a concerted [3+2] cycloaddition of an azomethine ylide with an alkene and a stepwise Michael addition-cyclization sequence is a key mechanistic question. A concerted pathway would involve a single transition state where both new carbon-carbon bonds are formed simultaneously. In contrast, a stepwise mechanism would proceed through a distinct intermediate. Kinetic studies and computational analysis are often employed to distinguish between these possibilities. For instance, in related systems, the observation of a reaction intermediate would provide strong evidence for a stepwise pathway. organic-chemistry.orgacs.org

Transformations involving the pre-formed this compound ring can also exhibit this mechanistic dichotomy. For example, in copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines, mechanistic studies on analogous systems suggest a stepwise process involving single-electron transfer (SET) followed by ring closure, rather than a concerted C-N bond formation. nih.govacs.org The presence of the two methoxymethyl groups at the C3 position of this compound would likely influence the stability of any potential intermediates or transition states, thereby affecting the operative mechanism. The steric hindrance imposed by these substituents could disfavor certain concerted approaches, making a stepwise pathway more plausible in many reactions.

Mechanistic investigations into the reactions of cyclic secondary amines with anomeric amide reagents to form cyclic hydrazones have revealed the complexity of these transformations. osaka-u.ac.jp These studies, through isotopic labeling and intermediate trapping experiments, have pointed towards the involvement of azomethine imine intermediates, which then undergo further reactions. osaka-u.ac.jp Such findings in related pyrrolidine systems suggest that reactions involving this compound are also likely to proceed through multi-step pathways involving discrete intermediates rather than fully concerted processes.

Applications of 3,3 Bis Methoxymethyl Pyrrolidine As a Versatile Synthetic Building Block

Construction of Advanced Heterocyclic Systems

The inherent structural features of 3,3-Bis(methoxymethyl)pyrrolidine make it an exceptional precursor for the synthesis of more elaborate heterocyclic systems. The two methoxymethyl groups can be readily deprotected to the corresponding diol, which can then undergo a variety of cyclization reactions to form spirocyclic and fused pyrrolidine (B122466) derivatives.

Synthesis of Spirocyclic Pyrrolidine Derivatives

Spirocyclic scaffolds, where two rings share a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. nih.gov General methods for the synthesis of spiro-pyrrolidines often involve the intramolecular cyclization of a suitable precursor. rsc.org

One common strategy is the 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles. acs.org While this method is powerful, an alternative approach involves the use of a pre-existing pyrrolidine ring, such as that in this compound. The synthesis of spiro-tetrahydroquinoline derivatives, for instance, has been achieved through a one-pot aza-Michael/Michael reaction of an aminophenyl α,β-unsaturated ketone with a suitable cyclic precursor. nih.gov

In the context of this compound, a plausible synthetic route to spirocyclic derivatives would involve the deprotection of the methoxymethyl groups to the corresponding diol. This diol could then be activated, for example, by conversion to a dimesylate or ditosylate. Subsequent intramolecular cyclization with a suitable nucleophile would then furnish the desired spirocyclic system.

| Precursor | Reaction Type | Spirocyclic Product | Key Features |

| Aminophenyl α,β-unsaturated ketone & 2-arylidene-1,3-indandione | Aza-Michael/Michael addition | Spiro-tetrahydroquinoline | High diastereoselectivity, one-pot reaction. nih.gov |

| Tryptamine derivatives | Chloroformylation-dearomatizing spirocyclization | Spiro[indole-3,3'-pyrrolidine]-2'-one | Transition-metal-free, broad scope. |

| Conceptual: 3,3-Bis(hydroxymethyl)pyrrolidine | Intramolecular dietherification | Dioxaspiro-pyrrolidine derivative | Potential for forming spirocyclic ethers. |

| Conceptual: Activated 3,3-Bis(hydroxymethyl)pyrrolidine | Intramolecular dialkylation | Carbocyclic spiro-pyrrolidine | Potential for forming carbocyclic spiro systems. |

This table includes representative examples from the literature and conceptual applications for this compound.

Access to Fused Pyrrolidine Architectures

Fused pyrrolidine systems, where the pyrrolidine ring shares two or more atoms with another ring, are also prevalent in biologically active molecules. The synthesis of these structures can be achieved through various methodologies, including cycloaddition reactions and rearrangement-cyclization cascades. nih.govrsc.org For instance, a copper-catalyzed diastereoselective [3+2] cycloaddition of 2-arylaziridines and cyclic silyl (B83357) dienol ethers has been developed to construct fused-[5,n] carbocyclic pyrrolidines. nih.gov Another powerful method is the aza-Cope rearrangement-Mannich cyclization, which has been used to create cis- and trans-fused pyrrolidine-containing bicyclic systems. thieme.de

The diol functionality of deprotected this compound provides a convenient entry point for the construction of fused architectures. For example, the diol could be oxidized to a dialdehyde, which could then undergo an intramolecular aldol (B89426) condensation or a related cyclization to form a fused carbocyclic ring. Alternatively, the diol could be converted into a cyclic sulfate (B86663) or sulfite, which could then be opened by a nucleophile to initiate a cascade cyclization, leading to a fused heterocyclic system.

Intermediate in the Total Synthesis of Complex Molecular Scaffolds

The pyrrolidine motif is a cornerstone in the architecture of many complex natural products. nih.gov The strategic incorporation of a pre-functionalized pyrrolidine ring can significantly streamline a total synthesis by providing a ready-made chiral building block.

Strategic Incorporation into Carbon Skeleton Assembly

In the realm of total synthesis, the use of multicomponent reactions (MCRs) has gained prominence for their efficiency in building molecular complexity in a single step. nih.gov These reactions often involve the assembly of three or more starting materials to form a complex product, and the inclusion of a chiral building block can introduce stereochemical control early in the synthetic sequence.

This compound, especially in its enantiomerically pure form, represents a valuable chiral building block. The two methoxymethyl groups can be seen as protected hydroxymethyl groups, which can be unveiled at a later stage of the synthesis to participate in further transformations. For example, after incorporation into a larger carbon skeleton, the diol can be oxidatively cleaved to generate a new functional group, or it can serve as a tethering point for the introduction of other molecular fragments.

| Natural Product Type | Synthetic Strategy | Role of Pyrrolidine Building Block |

| Sphingolipids | Three-component catalytic asymmetric aziridination | Provides the core amino alcohol structure. nih.gov |

| Pyrazole-based alkaloids | Titanium-catalyzed three-component coupling | Serves as a key nitrogen-containing precursor. nih.gov |

| Conceptual: Complex Polyketide | Iterative cross-coupling | This compound as a chiral starting material. |

| Conceptual: Alkaloid with a fused ring system | Intramolecular cyclization of a derivative of this compound | Provides the pyrrolidine core and functional handles for cyclization. |

This table includes examples from the literature and conceptual applications for this compound.

Role in Ligand Design for Catalytic Systems

The development of chiral ligands for asymmetric catalysis is a field of intense research, with the aim of achieving high enantioselectivity in chemical transformations. Pyrrolidine-based ligands have a long and successful history in this area, owing to their rigid conformational properties and the stereochemical information embedded in their structure.

Development of Pyrrolidine-Based Chiral Ligands

Chiral ligands often feature a C2-symmetric design, which can create a well-defined chiral environment around a metal center. The synthesis of such ligands frequently starts from readily available chiral precursors, such as amino acids or their derivatives. The development of bis-cyclometalated chiral-at-iridium and rhodium complexes for asymmetric catalysis highlights the importance of the ligand in controlling the stereochemical outcome of a reaction. nih.gov

This compound provides a unique scaffold for the design of novel chiral ligands. The two methoxymethyl groups can be chemically modified to introduce coordinating atoms, such as phosphorus, nitrogen, or sulfur. For example, conversion of the corresponding diol to a dimesylate followed by substitution with a diarylphosphine would yield a C2-symmetric bis(phosphine) ligand. The pyrrolidine nitrogen can also be functionalized to fine-tune the steric and electronic properties of the ligand. The resulting ligands could find applications in a wide range of metal-catalyzed asymmetric reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.

| Ligand Type | Coordinating Atoms | Potential Catalytic Application |

| Bis(oxazolinyl)thiophene | N, N | Friedel–Crafts asymmetric alkylation nih.gov |

| Conceptual: Bis(phosphino)pyrrolidine | P, P | Asymmetric hydrogenation |

| Conceptual: Bis(amino)pyrrolidine | N, N | Asymmetric transfer hydrogenation |

| Conceptual: Mixed P,N-ligand | P, N | Asymmetric allylic alkylation |

This table includes an example from the literature and conceptual ligand designs based on this compound.

Impact on Enantioselective Catalysis

The utility of this compound as a foundational scaffold extends into the sophisticated realm of enantioselective catalysis. While the compound itself is not typically employed directly as a catalyst, its structural framework is integral to the synthesis of more complex chiral ligands. These ligands, in turn, have demonstrated considerable efficacy in orchestrating highly stereoselective transformations. The strategic placement of the methoxymethyl groups on the pyrrolidine ring allows for the creation of a well-defined chiral environment when incorporated into a catalyst system.

One of the most direct applications of a derivative of this compound in enantioselective catalysis is demonstrated in the work on C2-symmetric 2,5-disubstituted pyrrolidine derivatives as chiral ligands. rsc.org These ligands, which incorporate the core structure of our subject compound, have been successfully utilized in the asymmetric addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.

Detailed Research Findings

A significant breakthrough in this area involves the synthesis and application of N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine as a chiral ligand. rsc.org This elaborate molecule, constructed from the foundational (2R,5R)-bis(methoxymethyl)pyrrolidine, has proven to be a highly effective catalyst in the enantioselective addition of diethylzinc (B1219324) to a variety of aryl aldehydes. rsc.org

The research highlights that the presence of the N-(2′,2′-diphenyl-2′-hydroxyethyl) substituent, in conjunction with the two methoxymethyl groups on the pyrrolidine ring, creates a sterically and electronically biased environment around the active catalytic center. This intricate three-dimensional architecture is crucial for achieving high levels of stereochemical control, enabling the preferential formation of one enantiomer of the secondary alcohol product over the other.

The efficacy of this chiral ligand is underscored by the consistently high chemical yields and exceptional enantiomeric excesses (ee) obtained across a range of substrates. rsc.org For instance, in the reaction of diethylzinc with benzaldehyde, the use of this ligand led to the formation of the corresponding (R)-1-phenyl-1-propanol with a chemical yield of 95% and an impressive enantiomeric excess of 96%. rsc.org Similar success was observed with other substituted benzaldehydes, showcasing the versatility and robustness of this catalytic system.

The results strongly suggest that the C2-symmetric nature of the bis(methoxymethyl)pyrrolidine core, inherited by the final ligand, plays a pivotal role in the stereochemical outcome of the reaction. This symmetry helps to minimize the number of possible transition states, thereby enhancing the selectivity of the catalytic process.

The following interactive data table summarizes the performance of the N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine ligand in the enantioselective addition of diethylzinc to various aryl aldehydes. rsc.org

| Aryl Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 96 |

| p-Toluylaldehyde | (R)-1-(p-Tolyl)-1-propanol | 92 | 95 |

| o-Toluylaldehyde | (R)-1-(o-Tolyl)-1-propanol | 90 | 94 |

| p-Chlorobenzaldehyde | (R)-1-(p-Chlorophenyl)-1-propanol | 93 | 96 |

| m-Chlorobenzaldehyde | (R)-1-(m-Chlorophenyl)-1-propanol | 94 | 95 |

These findings firmly establish that while this compound may not be a direct player in catalysis, its role as a versatile synthetic building block is of paramount importance. It provides a reliable and stereochemically defined platform for the construction of more sophisticated chiral ligands that can achieve exceptional levels of performance in enantioselective catalysis. The ability to predictably transfer its inherent chirality to a catalytic process makes it a valuable tool for the synthetic chemist.

Derivatization and Functionalization Strategies for 3,3 Bis Methoxymethyl Pyrrolidine

Modification of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a primary locus for derivatization due to its nucleophilic character. N-alkylation, N-acylation, and N-arylation are fundamental transformations that introduce a vast range of functional groups, significantly altering the parent molecule's properties.

N-alkylation involves the introduction of an alkyl group onto the pyrrolidine nitrogen. This is commonly achieved by reacting the pyrrolidine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), neutralizes the hydrogen halide formed during the reaction. The choice of solvent, typically a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, is crucial for reaction efficiency. For less reactive alkylating agents, stronger bases like sodium hydride (NaH) may be employed researchgate.net.

N-acylation introduces an acyl group (R-C=O) to the nitrogen atom, forming a stable amide linkage. This is readily accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base. These reactions are generally high-yielding and provide access to a wide variety of derivatives with different electronic and steric profiles.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Pyrrolidines

| Transformation | Reagents | Base | Solvent | Typical Conditions | Ref. |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ | DMF | 0°C to room temp. | researchgate.net |

| N-Alkylation | Alkyl Halide (R-X) | Et₃N | Acetonitrile | Reflux | organic-chemistry.org |

| N-Acylation | Acyl Chloride (RCOCl) | Et₃N | Dichloromethane (DCM) | 0°C to room temp. | researchgate.net |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Pyridine | Dichloromethane (DCM) | Room temp. | researchgate.net |

The formation of a carbon-nitrogen bond between the pyrrolidine nitrogen and an aromatic ring is a powerful strategy for synthesizing compounds with significant applications, particularly in pharmaceuticals. The Buchwald-Hartwig amination is the preeminent method for this transformation wikipedia.orgorganic-chemistry.org. This palladium-catalyzed cross-coupling reaction joins the amine with an aryl halide or triflate wikipedia.orgnumberanalytics.com. The reaction's success hinges on the selection of a suitable palladium catalyst, a sterically bulky and electron-rich phosphine (B1218219) ligand (such as XPhos, SPhos, or RuPhos), and a base (commonly sodium tert-butoxide, NaOtBu, or cesium carbonate, Cs₂CO₃) numberanalytics.comnih.govrsc.org. This methodology is highly versatile, tolerating a wide range of functional groups on both the amine and the aryl partner nih.gov. While specific examples for 3,3-Bis(methoxymethyl)pyrrolidine are not prevalent, the extensive literature on the N-arylation of other substituted pyrrolidines demonstrates the broad applicability of this reaction mdpi.comnih.govsci-hub.se.

Table 2: Typical Components for Buchwald-Hartwig N-Arylation of Pyrrolidines

| Component | Examples | Purpose | Ref. |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic Palladium(0) | wikipedia.orgorganic-chemistry.org |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes Pd, facilitates oxidative addition/reductive elimination | wikipedia.orgrsc.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the catalytic cycle | nih.gov |

| Aryl Partner | Aryl bromides, chlorides, iodides, triflates | Source of the aryl group | organic-chemistry.orgnih.gov |

| Solvent | Toluene, Dioxane, THF | Aprotic solvent to dissolve reactants | wikipedia.org |

Transformations at the Methoxymethyl Groups

The two methoxymethyl (MOM) ether groups at the C3 position serve as protected forms of hydroxyl groups. Their removal and subsequent modification provide another key avenue for creating structural diversity.

The cleavage of methoxymethyl ethers is a standard deprotection strategy in organic synthesis, yielding the corresponding diol, 3,3-bis(hydroxymethyl)pyrrolidine. This transformation is typically achieved under acidic conditions wikipedia.org. A range of Brønsted acids (like hydrochloric acid or sulfuric acid) or Lewis acids can be employed wikipedia.org. Milder, more selective methods have been developed to avoid side reactions on sensitive substrates. For example, zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol (n-PrSH) can rapidly and selectively cleave MOM ethers researchgate.net. Solid acid catalysts, such as Wells-Dawson heteropolyacids, offer an environmentally friendly alternative that allows for easy catalyst recovery and reuse nih.gov. Once formed, the resulting diol is a versatile intermediate that can be further functionalized through esterification, etherification, or other reactions targeting hydroxyl groups.

While less common, the methoxymethyl groups are, in principle, susceptible to oxidative or reductive transformations. The oxidation of the primary ether functionalities to aldehydes or carboxylic acids would require potent oxidizing agents and carefully controlled conditions to prevent over-oxidation and potential degradation of the pyrrolidine ring. Such a transformation is challenging due to the stability of the ether linkage. Similarly, the reductive cleavage of the C-O bonds in the methoxymethyl groups is a difficult process that would likely necessitate harsh reducing agents, such as those used in hydrogenolysis, and is not a commonly employed strategy for this class of compounds.

Stereoselective Functionalization of the Pyrrolidine Ring

Introducing new substituents onto the pyrrolidine ring in a stereocontrolled manner is a sophisticated synthetic challenge. The existing geminal disubstitution at the C3 position significantly influences the reactivity and stereochemical outcome of subsequent reactions at other positions (C2, C4, C5) of the ring.

Strategies for stereoselective functionalization often rely on deprotonation of one of the α-protons (at C2 or C5) using a strong, sterically hindered base, followed by trapping the resulting anion with an electrophile acs.org. The use of a chiral base or a chiral ligand on the base's metal cation can induce asymmetry in the final product. Furthermore, the existing C3 substituents can act as directing groups. For instance, in palladium-catalyzed C(sp³)–H arylation reactions, a directing group installed at the C3 position can guide the regioselective and stereoselective functionalization of the C4 position mdpi.com. Other advanced methods, such as iridium-catalyzed reductive azomethine ylide generation followed by [3+2] cycloaddition, provide pathways to complex, densely substituted pyrrolidine structures with high diastereoselectivity nih.gov. These strategies highlight the potential to use this compound as a scaffold for building complex, stereochemically rich molecules.

Advanced Analytical Techniques in the Research of 3,3 Bis Methoxymethyl Pyrrolidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 3,3-bis(methoxymethyl)pyrrolidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of molecular structure, conformation, and the presence of stereoisomers.

In the context of this compound derivatives, ¹H NMR spectroscopy is crucial for identifying the protons on the pyrrolidine (B122466) ring and the methoxymethyl substituents. The chemical shifts (δ) of the methylene (B1212753) protons in the methoxymethyl groups (CH₂OCH₃) and the methyl protons (OCH₃) are characteristic. The protons on the pyrrolidine ring itself exhibit distinct signals, the multiplicity of which can reveal coupling relationships and thus the substitution pattern and ring conformation. For instance, in the synthesis of 2,3-disubstituted pyrroles from 2-substituted 1-pyrrolines, ¹H NMR was essential to confirm the structure of intermediates like 3-benzylidene-2-(4-dimethylaminophenyl)-1-pyrroline. clockss.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrrolidine ring, the methoxymethyl groups, and any other substituents are highly sensitive to their local electronic environment. This allows for the definitive assignment of all carbon atoms in the molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, especially in complex derivatives. These experiments help to resolve ambiguities that may arise from overlapping signals in one-dimensional spectra.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the core structure of this compound, based on general principles and data from related pyrrolidine derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 1.5 - 3.0 (broad) | - |

| C2-H₂ | 2.8 - 3.2 | 45 - 55 |

| C4-H₂ | 1.7 - 2.1 | 25 - 35 |

| C5-H₂ | 2.8 - 3.2 | 45 - 55 |

| C3-CH₂ OCH₃ | 3.3 - 3.6 | 70 - 80 |

| OCH₃ | 3.2 - 3.4 | 55 - 65 |

| C3 | - | 40 - 50 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the nature of other substituents on the pyrrolidine ring.

Mass Spectrometry (MS) for Mechanistic Support and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. In the study of this compound derivatives, MS is instrumental in confirming the identity of newly synthesized compounds and in providing evidence for proposed reaction mechanisms.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. This is particularly important when characterizing novel derivatives of this compound.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for pyrrolidine derivatives. The resulting mass spectra show the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight of the compound. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For example, studies on the fragmentation of α-pyrrolidinophenone synthetic cathinones have shown that a dominant pathway involves the neutral loss of the pyrrolidine molecule. wvu.edu Similarly, the fragmentation of pyrrolidinofullerenes is dependent on the substituents on the nitrogen atom. nih.gov

Mechanistic studies often employ mass spectrometry to detect and identify reaction intermediates. For instance, in the copper-catalyzed synthesis of pyrrolidines, mass spectrometry was used to identify a probable copper-fluoride intermediate, providing crucial support for the proposed reaction pathway. nih.govacs.org

Isotopic labeling studies, where atoms in the reactant molecules are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), can be effectively monitored using mass spectrometry. nih.gov By tracking the incorporation of these isotopes into the products and intermediates, detailed mechanistic information can be obtained. This approach has been used to investigate the formation of guanine (B1146940) lesions by tobacco-specific carcinogens, where isotopically labeled guanine was used to quantify adduct formation. nih.gov

A table of potential characteristic fragment ions for a generic this compound derivative is presented below.

| m/z Value | Proposed Fragment | Significance |

| [M+H]⁺ | Protonated molecule | Confirms molecular weight |

| [M-CH₃O]⁺ | Loss of a methoxy (B1213986) radical | Indicates presence of methoxymethyl group |

| [M-CH₂OCH₃]⁺ | Loss of a methoxymethyl group | Characteristic fragmentation pathway |

| [M-2(CH₂OCH₃)]⁺ | Loss of both methoxymethyl groups | Reveals the core pyrrolidine structure |

| [C₄H₈N]⁺ (m/z 70) | Pyrrolidine ring fragment | Common fragment in pyrrolidine-containing compounds |

X-ray Crystallography for Solid-State Structural Confirmation of Novel Derivatives and Intermediates

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For novel derivatives of this compound, obtaining a single crystal and performing X-ray diffraction analysis provides definitive proof of the molecular structure, including the absolute configuration of stereocenters and the conformation of the pyrrolidine ring.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This technique has been widely applied to various pyrrolidine derivatives to confirm their structures. For example, the crystal structures of spirooxindole-pyrrolidines, which are of interest as potential MDM2 inhibitors, have been elucidated using X-ray crystallography. nih.gov Similarly, the structures of polysubstituted pyrrolidines and pyrrolidine-2,4-diones have been confirmed through this method. researchgate.netresearchgate.net

In a study of gem-aminals based on morpholine, pyrrolidine, and piperidine, X-ray diffraction was used to unambiguously assign the structures and compare them with related compounds. wvu.edumdpi.com The crystal structure of a pyrrolidine derivative can also reveal important information about intermolecular interactions, such as hydrogen bonding, in the solid state.

The table below presents hypothetical crystallographic data for a derivative of this compound, illustrating the type of information obtained from an X-ray crystallographic study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| R-factor | 0.045 |

Vibrational Spectroscopy (IR, Raman) in Reaction Progress Monitoring and Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

IR spectroscopy is particularly useful for identifying characteristic functional groups. In the context of this compound derivatives, the IR spectrum would show characteristic absorption bands for the N-H stretch (if unsubstituted on the nitrogen), C-H stretches of the alkyl and methoxy groups, and the C-O-C stretch of the ether linkages. The presence and position of these bands can confirm the successful incorporation of the methoxymethyl groups.

Raman spectroscopy is often complementary to IR spectroscopy. While strong IR absorptions are typically observed for polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. The pyrrolidine ring itself has characteristic Raman signals. For instance, studies on polyvinylpyrrolidone (B124986) have utilized Raman spectroscopy to probe the interactions of the pyrrolidone ring. acs.orgberkeley.edu

Both IR and Raman spectroscopy can be used for real-time reaction monitoring. By tracking the disappearance of reactant peaks and the appearance of product peaks, the progress of a reaction can be followed in situ. This is particularly useful for optimizing reaction conditions and for studying reaction kinetics. For example, in-situ IR and Raman have been used to monitor a Halogen-Lithium exchange reaction, demonstrating that the reaction was instantaneous. Current time information in Bangalore, IN.

The following table lists some of the expected characteristic vibrational frequencies for the core structure of this compound.

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 (broad) | 3300 - 3500 |

| C-H (alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C-O-C | Stretching | 1070 - 1150 (strong) | 1070 - 1150 |

| C-N | Stretching | 1020 - 1250 | 1020 - 1250 |

| Pyrrolidine Ring | Ring Puckering | ~298 | ~163 |

Note: Frequencies are approximate and can be influenced by the molecular environment and substituents.

Theoretical and Computational Chemistry Studies of 3,3 Bis Methoxymethyl Pyrrolidine

Density Functional Theory (DFT) Calculations on Reactivity and Selectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules. For a molecule like 3,3-Bis(methoxymethyl)pyrrolidine, DFT calculations would be instrumental in predicting its behavior in chemical reactions.

Energetic Landscapes of Reaction Pathways

DFT calculations can be employed to map the energetic landscapes of potential reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and selectivity of a reaction. For instance, in the context of N-functionalization or reactions at the pyrrolidine (B122466) ring, DFT could elucidate the most favorable reaction mechanisms.

A hypothetical reaction coordinate diagram for an electrophilic addition to the nitrogen atom of this compound could be constructed. This would involve calculating the Gibbs free energy of the reactants, the transition state, and the final product. The activation energy, determined by the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction rate.

Table 1: Hypothetical DFT-Calculated Energies for N-Alkylation of a Pyrrolidine Derivative

| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Pyrrolidine + CH₃I | -450.123456 | -450.001234 | 0.00 |

| Transition State | -450.101234 | -449.989876 | 7.13 |

| N-Methylpyrrolidinium Iodide | -450.156789 | -450.034567 | -20.92 |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound is crucial to its reactivity. The pyrrolidine ring can adopt various puckered conformations, such as envelope and twisted forms. The orientation of the two methoxymethyl substituents at the C3 position will significantly influence the conformational preference and the accessibility of the nitrogen lone pair.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While gas-phase DFT calculations provide fundamental insights, the behavior of this compound in solution is critical for practical applications. Molecular dynamics (MD) simulations can model the dynamic behavior of the molecule in a solvent environment over time.

By simulating the interactions between the pyrrolidine derivative and solvent molecules (e.g., water, methanol), MD can provide information on:

Solvation Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the pyrrolidine nitrogen and protic solvents.

Conformational Dynamics: How the molecule samples different conformations in solution.

These simulations are essential for understanding reaction kinetics and equilibria in solution, as the solvent can significantly influence the stability of reactants, transition states, and products.

Quantum Chemical Analysis of Electronic Structure and Bonding

A detailed analysis of the electronic structure of this compound using quantum chemical methods can reveal key features that govern its chemical properties.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the sites most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized primarily on the nitrogen atom, consistent with its nucleophilic character.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a quantitative description of bonding and lone pair character. It can be used to determine the hybridization of the nitrogen atom and the extent of delocalization of its lone pair electrons.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. For this compound, the ESP map would show a region of negative potential around the nitrogen atom, highlighting its nucleophilicity.

Computational Design of Pyrrolidine-Based Scaffolds with Predicted Reactivity

The principles of computational chemistry can be extended to the rational design of novel pyrrolidine-based scaffolds with tailored reactivity. By systematically modifying the substituents on the pyrrolidine ring in silico, researchers can create virtual libraries of compounds.

High-throughput computational screening, using methods like DFT, can then be used to predict the properties of these virtual compounds, such as their reactivity, selectivity, and electronic properties. This approach accelerates the discovery of new molecules with desired functionalities, reducing the need for extensive and time-consuming experimental synthesis and testing. For example, by exploring different substitution patterns on the pyrrolidine ring, one could computationally design catalysts or ligands with enhanced performance for specific chemical transformations. The development of synthetic methods to generate stereochemically enriched fragments allows for the creation of diverse and unique molecular shapes. nih.gov

Future Directions and Emerging Research Avenues for 3,3 Bis Methoxymethyl Pyrrolidine

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for pyrrolidine (B122466) derivatives often rely on methods that may not align with the principles of green chemistry. nih.govresearchgate.net Future research will likely focus on developing more sustainable and efficient pathways to 3,3-Bis(methoxymethyl)pyrrolidine and its analogs. Key areas of exploration include:

Catalytic Approaches: The use of organocatalysts, particularly those based on proline and its derivatives, has shown promise in the asymmetric synthesis of substituted pyrrolidines. mdpi.com Investigating novel catalysts that can facilitate the stereoselective construction of the 3,3-disubstituted pyrrolidine core would be a significant advancement. mdpi.com Furthermore, the development of metal-free heterogeneous organocatalysts could offer environmentally benign and reusable options. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to increase synthetic efficiency and support green chemistry principles in the synthesis of pyrrolidines. nih.gov Applying MAOS to the synthesis of this compound could lead to reduced reaction times and energy consumption. nih.govtandfonline.com

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions for the synthesis of highly functionalized pyrrolidines can significantly improve efficiency by reducing the number of purification steps and minimizing waste. tandfonline.com Exploring such strategies for the direct construction of the this compound scaffold from simple precursors is a valuable pursuit. nih.gov

Renewable Feedstocks: A long-term goal would be to develop synthetic routes that utilize renewable starting materials, moving away from petroleum-based feedstocks.

A comparative table of potential sustainable synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Organocatalysis | High stereoselectivity, metal-free conditions. mdpi.com | Proline-derived catalysts, novel chiral scaffolds. mdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased efficiency, green chemistry alignment. nih.gov | Optimization of microwave parameters for specific reaction pathways. tandfonline.com |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. tandfonline.com | Design of novel convergent synthetic routes. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme discovery and engineering for pyrrolidine synthesis. |

Exploration of Undiscovered Reactivity Modes and Transformations

The reactivity of the pyrrolidine ring is well-established, but the specific influence of the 3,3-bis(methoxymethyl) substitution pattern remains largely unexplored. Future research should aim to uncover novel reactivity modes and chemical transformations of this particular scaffold.

Ring Expansion and Contraction Reactions: Studies on other substituted pyrrolidines have shown that they can undergo ring expansion or contraction to form other heterocyclic or carbocyclic systems. For instance, N-bromosuccinimide can induce an aziridine (B145994) ring expansion cascade to yield functionalized pyrrolidines. rsc.org Investigating similar transformations with this compound could lead to the synthesis of novel molecular architectures.

Domino and Cascade Reactions: The development of domino or cascade reactions starting from this compound could provide efficient access to complex molecules. For example, a domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence has been used to synthesize highly functionalized 2-allylpyrrolidines. nih.gov

Functionalization of the Methoxymethyl Groups: The two methoxymethyl groups offer additional sites for chemical modification. Exploring selective deprotection or functionalization of these groups could lead to a diverse range of derivatives with tailored properties.

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing pyrrolidine rings. acs.orgchemistryviews.org Investigating the participation of this compound or its precursors in such reactions could yield highly substituted and stereochemically complex products. acs.orgchemistryviews.org

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for novel chemical entities in drug discovery and materials science has driven the development of automated synthesis platforms. sigmaaldrich.comresearchgate.net Integrating the synthesis of this compound and its derivatives into such platforms would significantly accelerate the exploration of its chemical space.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis of this compound would enable its on-demand production and facilitate the rapid generation of analog libraries.

Robotic Synthesis Platforms: Automated robotic platforms can perform a large number of reactions in parallel, enabling high-throughput screening of reaction conditions and the synthesis of compound libraries. wikipedia.orgchemspeed.com Adapting the synthesis of this compound for these platforms would allow for the efficient exploration of its structure-activity relationships. nih.gov

Modular Synthesis: Designing a modular synthetic route to this compound derivatives, where different building blocks can be easily combined, would be highly amenable to automated synthesis and the creation of diverse chemical libraries.

| Platform | Key Features | Potential Application for this compound |

| Flow Chemistry | Enhanced reaction control, scalability, safety. | Continuous production, rapid optimization of reaction conditions. |

| Robotic Parallel Synthesis | High-throughput screening, library generation. chemspeed.com | Synthesis of analog libraries for biological or materials screening. wikipedia.org |

| Modular Synthesis Platforms | Combinatorial library synthesis from pre-defined building blocks. | Rapid generation of a diverse set of derivatives with varied functionalities. |

Computational Prediction and Experimental Validation of New Derivatives

Computational chemistry plays an increasingly important role in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired characteristics. nih.govtandfonline.comscispace.com

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the conformational preferences, electronic properties, and reactivity of this compound and its derivatives. acs.orgacs.org Such studies can provide valuable insights into its behavior in chemical reactions and its potential interactions with biological targets. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a particular biological activity or material property is identified for a derivative of this compound, 3D-QSAR models like CoMFA and CoMSIA can be developed to guide the design of more potent analogs. nih.govresearchgate.net These models can identify key structural features that are important for the observed activity. tandfonline.com

Virtual Screening: Computational docking and virtual screening can be used to predict the binding of new this compound derivatives to specific protein targets, helping to prioritize compounds for synthesis and experimental testing. nih.gov

Experimental Validation: A crucial aspect of this research direction is the experimental synthesis and characterization of the computationally designed derivatives to validate the theoretical predictions. nih.gov This iterative cycle of prediction and validation is a powerful strategy for accelerating the discovery of new functional molecules.

Investigation into Novel Applications in Materials Science or Chemical Biology (excluding biological activity/medicinal use details)

The unique bifunctional nature of this compound, with its two ether functionalities and a secondary amine, makes it an attractive scaffold for applications in materials science and chemical biology.

Materials Science: Pyrrolidine derivatives are utilized in the design of advanced materials. scbt.com The two methoxymethyl groups of this compound could act as coordination sites for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs). Furthermore, its incorporation into porous organic polymers (POPs) could create materials with tailored porosity and functionality for applications in catalysis or separations. rsc.org

Chemical Biology: Bifunctional small molecules that can bring two proteins into proximity are valuable tools in chemical biology. nih.gov The two ether groups of this compound could be differentially functionalized to create molecular probes or "chemical inducers of dimerization." nih.gov For instance, one arm could be designed to bind to a target protein of interest, while the other could be attached to a reporter molecule or another effector domain. The pyrrolidine scaffold itself can act as a versatile and stable core for constructing such bifunctional molecules. rsc.org

Q & A

Q. What are the established synthetic methodologies for 3,3-Bis(methoxymethyl)pyrrolidine, and what are the critical optimization parameters?

The synthesis typically involves alkylation of pyrrolidine with methoxymethyl chloride or similar reagents under basic conditions. Key parameters include:

- Base selection : Sodium hydride (NaH) is often used to deprotonate the pyrrolidine nitrogen, enhancing nucleophilicity for methoxymethyl group attachment .

- Temperature control : Reactions are conducted at 0°C to room temperature to avoid side reactions like over-alkylation.

- Protection strategies : Transient protection of reactive sites (e.g., using tert-butyldimethylsilyl groups) can improve regioselectivity, as seen in related pyrrolidine derivatives .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Spectroscopic analysis :

- ¹H/¹³C NMR : Methoxymethyl groups show distinct signals (δ ~3.3 ppm for OCH₃; δ ~3.4–3.6 ppm for CH₂O) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 188.2 for C₈H₁₇NO₂).

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound derivatives?

- Chiral auxiliaries : Use (R)- or (S)-amino-pyrrolidine derivatives (e.g., RAMP or SAMP) as templates to induce asymmetry during alkylation .

- Catalytic asymmetric alkylation : Palladium-catalyzed cross-coupling with boronic acids (e.g., Suzuki-Miyaura) enables stereocontrol, leveraging chiral ligands like BINAP .

- Dynamic kinetic resolution : Racemic mixtures can be resolved using enzymes (e.g., lipases) or chiral stationary phases in chromatography .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound in complex reaction systems?

- DFT calculations : Model transition states to predict regioselectivity in alkylation or oxidation reactions. For example, assess steric hindrance at the 3-position versus other pyrrolidine sites .

- Molecular dynamics (MD) simulations : Study solvent effects on reaction kinetics (e.g., polar aprotic solvents like THF vs. DMF) .

- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) to guide functionalization for medicinal chemistry applications .

Safety & Handling Protocols

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent removal steps.

- Waste disposal : Collect residues in sealed containers labeled for halogenated/organic waste, adhering to institutional guidelines .

Analytical Challenges

Q. How should researchers resolve discrepancies in spectroscopic data when characterizing this compound?

- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 2,5-bis(methoxymethyl)pyrrolidine, δ ~3.3–3.6 ppm for CH₂O) .

- Variable temperature (VT) NMR : Resolve overlapping signals by adjusting probe temperature (e.g., 25°C to 50°C) .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃OCH₂ groups) to simplify spectral interpretation .

Applications in Research

Q. What role does this compound play in the development of asymmetric catalysts or ligands?

- Ligand design : The methoxymethyl groups enhance solubility in nonpolar solvents while maintaining rigidity, making it a scaffold for chiral phosphine or amine ligands .

- Organocatalysis : Functionalized derivatives (e.g., proline analogs) catalyze asymmetric aldol reactions with enantiomeric excess (ee) >90% under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.